Product packaging for Impatienol(Cat. No.:)

Impatienol

Cat. No.: B1200361
M. Wt: 374.3 g/mol
InChI Key: MFQBALCZNOKWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Impatienol is a bioactive bisnaphthoquinone derivative first isolated from the aerial parts of Impatiens balsamina L. after initial anticipation via chemical synthesis . This natural product is of significant interest in chemical biology and medicinal chemistry research due to its potent and specific biological activity as an inhibitor of the enzyme testosterone 5α-reductase . This enzyme catalyzes the conversion of testosterone to the more potent androgen dihydrotestosterone (DHT), making this compound a valuable scaffold for investigating androgen-dependent pathways and conditions . The compound's research value is rooted in its unique structure as a bisnaphthoquinone, which places it within a class of compounds known for diverse biological activities, including antimicrobial and anti-inflammatory properties . Its study provides insights into the chemical diversity of the Impatiens genus, which is recognized for producing a wide array of secondary metabolites like naphthoquinones and polysaccharides with various bioactivities . Research Applications: • Medicinal Chemistry & Drug Discovery: Serves as a lead compound for the synthesis of derivatives and analogs with improved potency, selectivity, and pharmacokinetic properties for potential therapeutic applications . • Enzyme Inhibition Studies: Used in kinetic studies and structure-activity relationship (SAR) analyses to understand the mechanism of 5α-reductase inhibition . • Phytochemistry: Employed in studies investigating the biosynthetic pathways and chemical ecology of the Balsaminaceae family . Attention Research Scientists: this compound represents a classic case of "natural product anticipation," where its chemical structure was confirmed through synthesis before its subsequent discovery in a natural source, highlighting the interplay between synthetic and natural product chemistry . Explore its potential as a specific biochemical probe in your next investigative study. Please Note: This product is intended for research use only (RUO) and is not approved for human, veterinary, or diagnostic applications. Handle with care in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H14O6 B1200361 Impatienol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H14O6

Molecular Weight

374.3 g/mol

IUPAC Name

4-hydroxy-3-[1-(1-hydroxy-3,4-dioxonaphthalen-2-yl)ethyl]naphthalene-1,2-dione

InChI

InChI=1S/C22H14O6/c1-10(15-17(23)11-6-2-4-8-13(11)19(25)21(15)27)16-18(24)12-7-3-5-9-14(12)20(26)22(16)28/h2-10,23-24H,1H3

InChI Key

MFQBALCZNOKWIP-UHFFFAOYSA-N

SMILES

CC(C1=C(C2=CC=CC=C2C(=O)C1=O)O)C3=C(C4=CC=CC=C4C(=O)C3=O)O

Canonical SMILES

CC(C1=C(C2=CC=CC=C2C(=O)C1=O)O)C3=C(C4=CC=CC=C4C(=O)C3=O)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Impatienol

Botanical Sources and Distribution of Impatienol-Producing Species

This compound's natural presence is predominantly associated with plants belonging to the Impatiens genus, a diverse group within the Balsaminaceae family.

Impatiens balsamina L., commonly known as garden balsam or rose balsam, stands out as a primary botanical source for this compound. This bisnaphthoquinone derivative was first isolated from the 35% ethanol (B145695) extract of the aerial parts of Impatiens balsamina L. fishersci.ieresearchgate.netwikidata.orgfishersci.no. Notably, while this compound had been synthesized in laboratories prior to its natural discovery, its identification in I. balsamina marked the first reported instance of its natural occurrence fishersci.ienih.gov. Impatiens balsamina is an annual plant indigenous to various regions of Southern Asia, including India, China, and Korea wikidata.orgwikipedia.orgscribd.com. Beyond its chemical constituents, the plant holds historical significance, being utilized in traditional Asian medicine wikipedia.orgresearchgate.net.

The Impatiens genus, part of the Balsaminaceae family, is remarkably diverse, encompassing over 1,000 accepted species distributed mainly across tropical and subtropical regions, particularly in tropical Africa, India, southwestern Asia, and southern China wikipedia.orgnih.gov. While I. balsamina is a prominent source, other species within this genus also contribute to the rich phytochemical landscape. These plants are known to contain a variety of phenolic compounds, including flavones, flavonols, anthocyanins, and phenolic acid derivatives nih.gov. This compound and its structurally similar compounds, such as impatienolate and balsaquinone, are found across the Impatiens genus wikipedia.orgresearchgate.netuni.lu. For instance, this compound and impatienolate have been isolated from Impatiens balsamina L. wikipedia.org. Furthermore, naphthoquinones like this compound have been identified in other members of the Balsam Family, including Himalayan Balsam (Impatiens glandulifera) uni.lu. Other notable species within the genus include Impatiens capensis and Impatiens pallida nih.gov.

Advanced Extraction and Isolation Techniques for this compound and Related Metabolites

The extraction and isolation of this compound and its related metabolites from plant material necessitate sophisticated methodologies to ensure purity and yield.

The initial isolation of this compound involved a 35% ethanol extract derived from the aerial parts of Impatiens balsamina L. fishersci.ieresearchgate.netwikidata.orgfishersci.no. The selection of solvent is crucial, as different solvents can extract varying profiles of chemical compounds. Research indicates that a wide array of solvents can be employed for extraction from Impatiens species, including ethanol, methanol (B129727), aqueous methanol, acetone (B3395972), ethyl acetate (B1210297), chloroform, hexane, benzene, and petroleum ether scribd.comresearchgate.netnih.govresearchgate.netresearchgate.net.

Advanced extraction techniques have also been applied to enhance efficiency and yield. For example, studies on Impatiens glandulifera have utilized accelerated solvent extraction (ASE) at elevated temperatures (ranging from 80°C to 120°C), ultrasound-assisted extraction (USAE) at 60°C, and traditional Soxhlet extraction for the recovery of phenolic acids nih.gov. In a specific instance for I. balsamina pod extract, acetone was used as the extraction solvent, followed by centrifugation and concentration of the supernatant researchgate.net. The choice of solvent and extraction method significantly influences the composition and concentration of the isolated compounds.

Plant SpeciesExtraction MethodKey Solvents/Conditions
Impatiens balsamina L.Initial Isolation35% Ethanol (aerial parts) fishersci.ieresearchgate.netwikidata.orgfishersci.no
Impatiens balsamina L.General ExtractionEthanol, Methanol, Acetone, Ethyl Acetate, Chloroform scribd.comresearchgate.netresearchgate.net
Impatiens balsamina L.Pod Extract PreparationAcetone, centrifugation, rotary vacuum evaporation researchgate.net
Impatiens glanduliferaAccelerated Solvent Extraction (ASE)Methanol or aqueous methanol (80% v/v) at 80°C, 100°C, 120°C and 100 bar nih.govresearchgate.net
Impatiens glanduliferaUltrasound-Assisted Extraction (USAE)60°C nih.gov
Impatiens glanduliferaSoxhlet ExtractionTraditional method nih.gov

Following initial extraction, various chromatographic techniques are employed to separate and purify this compound and other compounds from the crude plant extracts. Activity-guided fractionation has been a key strategy in the identification of this compound fishersci.ieresearchgate.netwikidata.orgfishersci.no. Silica (B1680970) gel chromatography is a common method utilized for isolating compounds from I. balsamina extracts researchgate.net. Further purification often involves column chromatography to refine fractions thegoodscentscompany.com. Historically, two-directional paper chromatography was also used for separating and identifying phenolic acids in Impatiens species nih.gov. More recently, High-Performance Thin-Layer Chromatography (HPTLC) has been developed for the quantitative analysis of naphthoquinones, including lawsone, lawsone methyl ether, and methylene-3,3'-bilawsone, in I. balsamina leaf extracts researchgate.net. Countercurrent Chromatography is recognized as a versatile separation technique, particularly valuable in the isolation of natural products researchgate.net. It has been observed that the chromatographic profiles of Impatiens glandulifera extracts can vary significantly based on the plant material processing and collection time guidetopharmacology.org.

High-Performance Liquid Chromatography (HPLC) is a widely adopted and powerful analytical and preparative technique for the resolution and quantification of chemical compounds found in Impatiens extracts researchgate.netwikidata.orgresearchgate.netnih.govresearchgate.netthegoodscentscompany.comguidetopharmacology.orgflybase.org. This technique allows for precise separation based on differences in polarity and interaction with the stationary phase.

A well-established reversed-phase HPLC method for the simultaneous quantitative determination of naphthoquinones (lawsone, lawsone methyl ether, and methylene-3,3'-bilawsone) in I. balsamina leaf extracts employs a Supelco® C18 column (5 µm, 4.6 × 150 mm) maintained at 25°C researchgate.netnih.govthegoodscentscompany.comflybase.org. The mobile phase consists of a gradient elution of 2% aqueous acetic acid and methanol, delivered at a flow-rate of 1 mL/min, with detection typically performed at 280 nm using a UV detector researchgate.netnih.govthegoodscentscompany.comflybase.org. For more comprehensive analysis, HPLC systems coupled with advanced detectors such as Diode Array Detectors (HPLC-DAD) and Electrospray Ionization Mass Selective Detectors (HPLC-ESI-MSD) are utilized for both qualitative identification and quantitative analysis of various compounds researchgate.net. In the analysis of methanolic extracts from Impatiens glandulifera roots, HPLC-DAD and Fluorescence Detectors (FLD) have been successfully applied guidetopharmacology.org. A Hitachi HPLC system, comprising a Model L-7100 pump, a multi-solvent delivery system, and an L-7455 photodiode array detector, alongside a Mightysil RP-18GP column, has also been employed for the analysis of I. balsamina extracts researchgate.net.

TechniqueApplicationColumn TypeMobile Phase/Conditions
HPLCQuantitative determination of naphthoquinones in I. balsamina leaf extracts researchgate.netnih.govthegoodscentscompany.comflybase.orgSupelco® C18 (5 µm, 4.6 × 150 mm) researchgate.netnih.govthegoodscentscompany.comflybase.orgGradient elution: 2% aqueous acetic acid : methanol (flow-rate 1 mL/min, UV detection at 280 nm) researchgate.netnih.govthegoodscentscompany.comflybase.org
HPLC-DAD / HPLC-ESI-MSDSimultaneous qualification and quantification of Impatiens metabolites researchgate.netNot specified in detail, but general chromatographic techniques researchgate.netVarious solvent systems depending on compounds researchgate.net
HPLC-DAD / FLDAnalysis of methanolic extracts from Impatiens glandulifera roots guidetopharmacology.orgNot specified in detail guidetopharmacology.orgMethanol (for extraction) guidetopharmacology.org
HPLCAnalysis of I. balsamina extracts researchgate.netMightysil RP-18GP (5 µm, 4.6 mm i.d., 250 mm length) researchgate.net95% ethanol as extraction solvent for sample preparation; mobile phase not detailed for analysis researchgate.net

Chromatographic Separation Techniques Applied to this compound Isolation

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective chromatographic technique employed in natural product chemistry for various purposes, including monitoring extraction and purification processes, assessing compound purity, and identifying components within mixtures samipubco.combruker.comnih.gov. In the context of this compound and related compounds, TLC has been utilized to monitor the progress of reactions during the synthesis of this compound analogues researchgate.net. This technique involves a stationary phase, typically a thin layer of adsorbent material like silica gel coated on an inert backing, and a mobile phase, which is a solvent or solvent mixture bruker.comnih.govresearchgate.net. Compounds in a mixture separate based on their differential affinities for the stationary and mobile phases, migrating up the plate at varying speeds bruker.comnih.gov. For naphthoquinone derivatives found in Impatiens balsamina, TLC-densitometry has also been employed for quantitative analysis plantaedb.com.

Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental technique in natural product isolation for the separation and purification of chemical compounds samipubco.com. It is particularly effective for separating complex mixtures obtained from plant extracts. The process involves packing a column with silica gel, which acts as the stationary phase, and then eluting the sample through the column with a mobile phase, typically a solvent gradient. Compounds separate based on their polarity and interaction with the silica gel. While specific detailed protocols for the isolation of this compound itself via silica gel column chromatography are not extensively detailed in the provided literature, this method is commonly applied for the purification of other naphthoquinones and related compounds from Impatiens balsamina extracts. For instance, silica gel column chromatography has been successfully used to isolate compounds such as 2-methoxy-1,4-naphthoquinone (B1202248) and spinasterol from I. balsamina extracts, utilizing solvent systems like n-hexane-ethyl acetate gradients. The effectiveness of silica gel in separating such compounds highlights its relevance in the isolation of natural products from this plant genus.

Countercurrent Chromatography

Countercurrent Chromatography (CCC) is a versatile liquid-liquid chromatographic technique that offers distinct advantages in the isolation of natural products, notably the absence of irreversible adsorption of the sample onto a solid stationary phase and the total recovery of the injected sample. This method utilizes two immiscible liquid phases, one serving as the stationary phase (retained in a spinning coil by centrifugal forces) and the other as the mobile phase. The separation mechanism relies on the partition coefficients of the compounds between these two liquid phases. High-Speed Countercurrent Chromatography (HSCCC), a variant of CCC, has been successfully applied in the isolation and identification of other naphthoquinones, such as lawsone and 2-methoxy-1,4-naphthoquinone, from Impatiens balsamina stems, demonstrating its utility in purifying active components from this plant. Its ability to handle crude extracts and provide high recovery makes it a valuable tool in the purification pipeline for compounds like this compound.

Spectroscopic and Spectrometric Methodologies for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for determining the molecular structure of compounds plantaedb.com. It provides detailed information about the carbon-hydrogen framework and the electronic environment of individual atoms within a molecule. For natural products like this compound, both proton (¹H NMR) and carbon (¹³C NMR) spectroscopy, along with two-dimensional (2D) NMR techniques (e.g., COSY, HMQC, HMBC), are routinely employed to assign chemical shifts, coupling constants, and deduce connectivity plantaedb.com. The structural characterization of this compound, identified as 3-hydroxy-2-[[3-hydroxy-1,4-dioxo(2-naphthyl)]ethyl]naphthalene-1,4-dione, was confirmed through spectral techniques, including NMR researchgate.net. While specific, detailed NMR data (chemical shifts, multiplicities, coupling constants) explicitly for this compound itself were not consistently reported in the provided search results, NMR analysis is critical for verifying its molecular identity and confirming tautomeric forms and electronic configurations .

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide insights into its fragmentation pattern, which aids in structural elucidation. High-resolution mass spectrometry (HRMS) is particularly valuable for verifying molecular identity due to its precision in determining exact mass . For this compound, mass spectrometry has been utilized to confirm its molecular weight . The technique involves ionizing the sample and measuring the mass-to-charge ratio (m/z) of the resulting ions and their fragments. This data is crucial for confirming the proposed chemical structure and understanding the compound's stability.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavelengths. Different functional groups vibrate at characteristic frequencies, resulting in unique absorption bands in the IR spectrum. This technique serves as a molecular fingerprint, allowing for the identification of specific bonds and functional groups such as hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C, C-H) stretches. The structural elucidation of this compound, as a bisnaphthoquinone derivative, would have involved IR spectroscopy to confirm the presence of characteristic quinone carbonyls and hydroxyl groups, which are integral to its structure . While specific IR absorption bands for this compound were not explicitly detailed in the search results, IR spectroscopy is a standard "spectral technique" used for the structural characterization of such natural products .

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique employed in the characterization of chemical compounds, including this compound. This method operates by measuring the absorption or transmission of discrete wavelengths of UV or visible light through a sample, relative to a reference or blank uni.lu. The absorption of light at specific wavelengths provides insights into the electronic transitions within a molecule, which are influenced by its composition and structure uni.lu.

For this compound, UV spectroscopy has been utilized as one of the key methods for confirming its chemical structure hznu.edu.cnnih.govbohrium.comcdutcm.edu.cn. While UV-Vis spectroscopy is crucial for structural elucidation and purity assessment, specific detailed UV-Vis absorption maxima (λmax values) for isolated this compound were not explicitly provided in the current research findings. However, UV-Vis spectra of Impatiens balsamina leaf extracts have been measured in the 200–280 nm wavelength range for classification purposes sigmaaldrich.comnih.gov.

Bioassay-Guided Fractionation Strategies in this compound Discovery

The discovery of this compound was significantly facilitated by bioassay-guided fractionation strategies nih.govthegoodscentscompany.comuni.lu. This systematic approach involves the sequential separation of crude plant extracts into fractions, with each fraction being tested for a specific biological activity. The active fractions are then further purified and re-assayed until the pure, active compound is isolated.

In the case of this compound, the bioassay that guided its isolation targeted the inhibition of testosterone (B1683101) 5α-reductase nih.govthegoodscentscompany.comuni.lu. Testosterone 5α-reductase is an enzyme crucial for converting testosterone into dihydrotestosterone (B1667394) (DHT), a process implicated in various physiological conditions nih.gov. The 35% ethanol extract of the aerial parts of Impatiens balsamina was subjected to this activity-guided fractionation, ultimately leading to the identification of this compound as a compound exhibiting significant testosterone 5α-reductase inhibitory activity nih.govthegoodscentscompany.com. This methodology underscored the importance of biological screening in the isolation of natural products with specific pharmacological relevance.

Biosynthetic Pathways of Impatienol

Identification of Precursors and Elucidation of Biosynthetic Intermediates

The biosynthetic journey to Impatienol commences with primary metabolism, utilizing precursors from the shikimate pathway to construct the foundational naphthoquinone skeleton. The initial precursor is chorismate , a key branch-point metabolite in the synthesis of aromatic compounds in plants and microorganisms.

The pathway proceeds through the o-succinylbenzoate (OSB) pathway , a well-established route for the biosynthesis of vitamin K (phylloquinone) and other naphthoquinones in plants. Through a series of enzymatic reactions, chorismate is converted to o-succinylbenzoate (OSB) . Further enzymatic steps lead to the formation of 1,4-dihydroxy-2-naphthoate (DHNA) , a critical intermediate.

From DHNA, the pathway diverges towards the formation of various naphthoquinones. In Impatiens species, DHNA is the direct precursor to lawsone (2-hydroxy-1,4-naphthoquinone). Tracer studies in Impatiens balsamina have confirmed the incorporation of precursors like glutamate (B1630785) and α-ketoglutarate into lawsone, supporting the involvement of the OSB pathway.

The final key intermediate before the dimerization to this compound is lawsone itself, or a closely related derivative. The biosynthesis of this compound, therefore, relies on the successful production of this monomeric naphthoquinone.

Enzymatic Transformations and Catalytic Mechanisms in this compound Biosynthesis

The conversion of primary metabolites into the complex structure of this compound is orchestrated by a series of specific enzymes. While not all enzymes in the pathway within Impatiens have been fully characterized, knowledge from related pathways provides significant insights into the catalytic mechanisms at play.

Key Enzymes Involved in Naphthoquinone Metabolism Relevant to this compound

The biosynthesis of the lawsone precursor to this compound involves several key enzymatic activities:

Isochorismate Synthase (ICS): This enzyme catalyzes the conversion of chorismate to isochorismate, the first committed step of the OSB pathway.

PHYLLO: In Arabidopsis, a multifunctional protein that catalyzes several subsequent steps to produce o-succinylbenzoate. Homologous enzymes are presumed to function in Impatiens.

o-Succinylbenzoate-CoA Ligase: Activates OSB by converting it to its coenzyme A thioester.

DHNA Synthase: Catalyzes the cyclization of OSB-CoA to form DHNA.

DHNA-CoA Thioesterase: While the specific enzyme in Impatiens is not fully identified, a thioesterase is required to release free DHNA.

Oxidative Decarboxylation Enzyme: The conversion of DHNA to lawsone is proposed to occur via an oxidative decarboxylation. The specific enzyme responsible for this crucial step in Impatiens remains to be definitively identified.

Following the formation of lawsone, the final step in this compound biosynthesis is the dimerization of two lawsone-derived units. While the exact enzymatic mechanism for this dimerization in Impatiens balsamina has not been elucidated, it is hypothesized to be catalyzed by an oxidative enzyme such as a peroxidase or laccase . These enzymes are known to catalyze the coupling of phenolic compounds.

The table below summarizes the key enzymatic steps in the biosynthesis of the lawsone precursor.

Enzyme ClassSubstrateProductFunction in Pathway
Isochorismate SynthaseChorismateIsochorismateEntry into the OSB pathway
o-Succinylbenzoate Synthase2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC)o-Succinylbenzoate (OSB)Aromatization of the ring
o-Succinylbenzoate-CoA Ligaseo-Succinylbenzoate (OSB)OSB-CoAActivation for cyclization
1,4-dihydroxy-2-naphthoate (DHNA) SynthaseOSB-CoADHNA-CoAFormation of the naphthoquinone skeleton
ThioesteraseDHNA-CoA1,4-dihydroxy-2-naphthoate (DHNA)Release of the free acid
Unknown (likely an oxidase/decarboxylase)1,4-dihydroxy-2-naphthoate (DHNA)LawsoneFormation of the direct precursor to this compound
Unknown (likely a peroxidase or laccase)Lawsone derivativeThis compoundDimerization to the final product

Gene Expression and Regulation of Biosynthetic Enzymes

The production of this compound is tightly regulated at the genetic level, with the expression of biosynthetic genes being influenced by developmental and environmental cues. Transcriptome analysis of Impatiens balsamina has identified candidate genes encoding enzymes of the shikimate and DHNA pathways.

Studies have shown that the expression of many of the genes in the DHNA pathway is significantly upregulated in specific tissues, such as the early stages of capsule development, correlating with the accumulation of naphthoquinones. This tissue-specific gene expression suggests a coordinated regulation of the biosynthetic pathway. Transcription factors, such as those from the MYB and bHLH families, are known to regulate the expression of genes involved in specialized metabolism in other plants and are likely to play a similar role in controlling this compound biosynthesis in Impatiens.

Chemoenzymatic and Synthetic Biology Approaches to this compound Pathway Investigation

The elucidation of the this compound biosynthetic pathway opens avenues for chemoenzymatic and synthetic biology approaches to produce this and related compounds. While specific research on this compound is limited, the broader field of naphthoquinone synthesis provides a roadmap.

Chemoenzymatic strategies could involve the chemical synthesis of precursors like DHNA, followed by enzymatic conversion to lawsone and subsequent dimerization using isolated or immobilized enzymes. This approach can overcome the low yields often associated with purely chemical syntheses of complex natural products.

Synthetic biology offers the potential to reconstruct the entire this compound biosynthetic pathway in a microbial host, such as Escherichia coli or yeast. By introducing the genes encoding the necessary enzymes from Impatiens, it may be possible to create a sustainable and scalable production platform for this compound. This would involve the identification and cloning of all the relevant biosynthetic genes, followed by their co-expression and optimization in the heterologous host. Such approaches are being developed for the production of other complex plant-derived molecules, including other types of quinones.

Environmental and Biological Factors Influencing this compound Biosynthesis

The production of this compound, as a specialized metabolite, is often influenced by various environmental and biological factors. These factors can act as signals that trigger the plant's defense mechanisms, leading to an increased synthesis of protective compounds like this compound.

Elicitors , which are molecules that induce a defense response in plants, can significantly enhance the production of naphthoquinones. Both biotic elicitors (derived from pathogens like fungi or bacteria) and abiotic elicitors (such as heavy metal salts, UV radiation, and mechanical wounding) have been shown to stimulate the production of specialized metabolites in plant cell cultures. For instance, the application of elicitors like yeast extract and methyl jasmonate has been demonstrated to increase the yield of other quinones in various plant culture systems, and similar effects are anticipated for this compound biosynthesis in Impatiens.

The accumulation of naphthoquinones in Impatiens has also been observed to vary with the developmental stage of the plant and the specific plant organ. For example, lawsone and its methylated derivative have been found in higher concentrations in the flowers and developing capsules, suggesting a role for these compounds in reproduction and defense of the seeds. These observations underscore the dynamic and responsive nature of this compound biosynthesis.

Chemical Synthesis and Analogues of Impatienol

Design and Synthesis of Impatienol Analogues and Derivatives

Structural Modifications and Scaffold Diversity

This compound is characterized by its dimeric 2-hydroxy-1,4-naphthoquinone (B1674593) structure. wikipedia.orgwikidata.org Structural modifications of this compound and its analogues primarily involve alterations to the arylmethylene bridge connecting the two naphthoquinone units. The general synthetic route yields compounds identified as 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives, where the aryl group can be varied by selecting different aromatic aldehydes as starting materials. wikipedia.orgwikidata.orgfishersci.ca

Molecular docking studies have provided insights into potential sites for derivatization on the this compound scaffold. For instance, when this compound binds to the active site of cyclooxygenase-2 (COX-2), an unoccupied region surrounded by residues such as Tyr341, Arg106, Leu517, Ile313, Leu345, and Val102 has been identified. wikipedia.orgfishersci.ca This vacant site suggests a strategic area for introducing new functionalities, potentially leading to novel series of inhibitors with enhanced or altered biological activity. The ability to modify the aromatic aldehyde component offers a pathway to introduce diverse substituents, thereby exploring a wide range of scaffold variations and their impact on molecular interactions.

Methodologies for Derivatization (e.g., Aldol (B89426) Condensation, Michael Addition)

The synthesis of dimeric this compound analogues typically proceeds through a two-step, one-pot condensation reaction involving lawsone, an aromatic aldehyde, and an amino acid ester as a catalyst. wikipedia.orgwikidata.orgfishersci.ca This methodology leverages key organic reactions:

Amine-Catalyzed Aldol Condensation: The process begins with the amino acid ester, such as phenylalanine ester, catalyzing the formation of an enamine intermediate from lawsone. This enamine then undergoes an aldol addition reaction with the aromatic aldehyde. wikipedia.orgwikidata.orgfishersci.ca The aldol product subsequently undergoes efficient dehydration to form a condensation product. wikipedia.orgfishersci.ca

Michael Addition: Following the aldol condensation, the regenerated amine reacts with another molecule of lawsone to form a second enamine. This enamine then catalyzes a Michael addition (1,4-addition) with the previously formed condensation product, leading to the final dimeric this compound analogue. wikipedia.orgwikidata.orgfishersci.ca

Reaction Conditions and Catalysis: The synthesis is typically carried out by stirring a mixture of lawsone (1 mmol), an aromatic aldehyde (1 mmol), and an amino acid ester (1 mmol) in a methanol (B129727)/ethanol (B145695) solvent system (5 mL) at room temperature. wikipedia.orgwikidata.orgfishersci.ca Reaction progress is monitored by thin-layer chromatography (TLC), with completion usually observed within 30 minutes to 24 hours. wikipedia.orgwikidata.orgfishersci.ca Phenylalanine and tryptophan esters have been identified as particularly effective catalysts, facilitating the reaction to yield analytically pure products in high yields, often ranging from 70% to 85% for a series of compounds. wikipedia.orgwikidata.orgfishersci.ca Conversely, using water as a solvent or employing other amines or potassium hydroxide (B78521) (KOH) as catalysts proved less effective, often leading to incomplete reactions or mixtures of products. wikipedia.orgfishersci.ca

The general synthetic procedure is summarized in the following table:

ReagentsStoichiometry (mmol)SolventCatalystTemperatureReaction TimeProduct TypeYield Range
Lawsone1Methanol/EthanolAmino Acid Ester (e.g., Phenylalanine, Tryptophan)Room Temp.0.5 - 24 hrsDimeric this compound Analogues70-85%
Aromatic Aldehyde1
Amino Acid Ester1

Libraries of this compound-Derived Compounds

The synthetic methodologies described have facilitated the creation of libraries of this compound-derived compounds, primarily aimed at identifying novel inhibitors for therapeutic targets such as cyclooxygenase-2 (COX-2). A notable example includes the design and synthesis of a series of ten dimeric 2-hydroxy-1,4-naphthoquinone analogues (compounds 1-10). wikipedia.orgfishersci.casamipubco.com These compounds were evaluated for their in vitro COX-2 inhibitory potency using surface plasmon resonance (SPR) assays. wikipedia.orgsamipubco.com

The synthesized library demonstrated a range of inhibitory activities against COX-2. For instance, compounds 1-10 exhibited moderate to good inhibition with dissociation constant (Kd) values ranging from 1.25 x 10⁻⁶ M to 1.97 x 10⁻¹⁰ M. wikipedia.orgsamipubco.com Among these, compound 10 was identified as the most potent inhibitor, displaying a Kd value of 1.97 x 10⁻¹⁰ M. wikipedia.orgsamipubco.comsamipubco.com This level of potency was reported to be superior to standard reference drugs like diclofenac (B195802) and nimesulide (B1678887) in binding the enzyme. samipubco.com The design of these compounds leveraged structure-based approaches, including the utilization of Multiple Receptor Conformations (MRCs) during molecular docking studies, to optimize their binding to the COX-2 active site. wikipedia.orgfishersci.casamipubco.com

COX-2 Inhibitory Activity of Synthetic this compound Analogues (Compounds 1-10)

Compound TypeTarget EnzymeActivity Range (Kd)Most Potent Compound (Kd)Reference Drugs (Kd)
Dimeric Naphthoquinone Analogues (1-10)COX-21.25 x 10⁻⁶ M - 1.97 x 10⁻¹⁰ MCompound 10 (1.97 x 10⁻¹⁰ M)Diclofenac, Nimesulide (for comparison) wikipedia.orgsamipubco.comsamipubco.com

The development of such libraries underscores the potential of this compound's core structure as a versatile scaffold for generating diverse chemical entities with promising biological activities.

Molecular and Cellular Biological Activities of Impatienol

Impact on Cellular Signaling Pathways

Impatienol and its analogues have been investigated for their ability to influence cellular signaling pathways, primarily through interactions with key enzymes involved in various biological processes.

Receptor Binding and Ligand-Target Interactions

Studies involving synthetic analogues of this compound have provided insights into their receptor binding and ligand-target interactions, particularly with cyclooxygenase-2 (COX-2). Molecular docking studies for these analogues indicate a direct interaction with the active center of COX-2 uni.lu. The strength of biomolecular interaction between a ligand and a receptor is reflected by the binding affinity value, with lower values indicating a stronger affinity researchgate.net. Hydrogen bonds are considered the strongest type of bond in molecular docking interactions, contributing to the stability of the ligand-receptor complex researchgate.net. For instance, a potent synthetic analogue of this compound demonstrated excellent binding to COX-2 with a dissociation constant (K_d) of 1.97x10^-10 M, as determined by surface plasmon resonance (SPR) assays sigmaaldrich.comctdbase.org.

Enzyme Modulation and Inhibition Kinetics

This compound is recognized for its significant enzyme modulatory effects, particularly its inhibitory activities against specific enzymes.

This compound was initially identified and characterized for its significant inhibitory activity against testosterone (B1683101) 5α-reductase nih.govctdbase.org. This enzyme is crucial for converting testosterone to dihydrotestosterone (B1667394) (DHT), a process implicated in conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia nih.gov. This compound's activity is attributed to its interaction with the 5α-reductase active site, likely facilitated by hydrogen bonding through its hydroxyl groups nih.gov.

While this compound itself is primarily noted for 5α-reductase inhibition, its synthetic analogues have been specifically designed and evaluated for their activity against cyclooxygenase-2 (COX-2) nih.gov. COX-2 is an enzyme induced during inflammation and is a key target for anti-inflammatory agents sigmaaldrich.comctdbase.org. Two new 1,4-naphthoquinone (B94277) sodium salts, impatienolate and balsaminolate, isolated from Impatiens balsamina L., have shown significant selective COX-2 inhibitory activities wikidata.org.

A series of dimeric 2-hydroxy-1,4-naphthoquinone (B1674593) analogues, referred to as synthetic this compound analogues, exhibited moderate to good inhibition of COX-2 in in vitro assays. Kinetic measurements using surface plasmon resonance (SPR) showed dissociation constant (K_d) values ranging from 1.25x10^-6 M to 1.97x10^-10 M for COX-2 sigmaaldrich.comctdbase.org. Compound 10, a particularly potent analogue, demonstrated a K_d of 1.97x10^-10 M, outperforming standard drugs like diclofenac (B195802) and nimesulide (B1678887) in binding the enzyme sigmaaldrich.comctdbase.org.

Table 1: COX-2 Inhibitory Activity of Synthetic this compound Analogues (Selected Data)

Compound/AnalogueK_d (M) for COX-2Reference
Compound 101.97x10^-10 sigmaaldrich.comctdbase.org
Other Analogues1.25x10^-6 to 1.97x10^-10 sigmaaldrich.comctdbase.org

Studies on Impatiens balsamina have indicated potential antidiabetic effects through the inhibition of key enzymes. The ethanolic seed extract of Impatiens balsamina was found to inhibit alpha-amylase activity nih.gov. Similarly, extracts from Impatiens textori Miq, another species within the Impatiens genus, have demonstrated α-glucosidase inhibitory activity. For instance, an ethyl-acetate fraction from I. textori Miq showed strong α-glucosidase inhibitory activity with an IC50 value of 8.56 ± 0.30 μg/ml. While these findings suggest the presence of enzyme inhibitors within the Impatiens genus, specific IC50 values for isolated this compound against alpha-amylase and alpha-glucosidase are not explicitly detailed in the provided literature.

Gene Expression and Protein Regulation Studies

Research on the Impatiens genus has explored its impact on gene expression and protein regulation. A study noted that a compound (referred to as "compound 1" within the context of the Impatiens genus, though not explicitly identified as this compound) at a concentration of 40 µM induced changes in the expression of genes involved in several signaling pathways, including MAPK, Phosphoinositide 3-kinase (PI3K), and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB). The observed changes included the upregulation of genes associated with cell cycle, apoptosis, and tumor suppression, while genes related to apoptosis inhibition, angiogenesis, and cell cycle (primarily transcription factors and proto-oncogenes) were downregulated. Additionally, a reduction in NF-κB and ERK1/2 phosphorylation was observed. It is important to note that the direct attribution of these specific gene expression changes to this compound itself requires further dedicated research.

In Vitro Pharmacological Profiles (Cell-based Assays)

This compound and related compounds from Impatiens species have been investigated for their effects on various cellular processes, including proliferation, microbial growth, inflammation, and immune responses.

The Impatiens genus, from which this compound is derived, is known for its antimicrobial activities, including antibacterial, antifungal, and antiviral properties. phcogrev.comiijls.comdrugs.com Naphthoquinones, a class of compounds to which this compound belongs, are generally recognized for their antimicrobial efficacy. iijls.comdrugs.comresearchgate.net

While the Impatiens genus exhibits broad antimicrobial activity phcogrev.comiijls.comdrugs.com, specific data detailing this compound's antibacterial spectrum and efficacy against particular bacterial strains such as Helicobacter pylori or Propionibacterium acnes are not explicitly provided in the available research. General antibacterial mechanisms of plant compounds often involve disrupting cell walls, inhibiting metabolic processes, and impeding enzyme activity. mdpi.com

This compound, as a 1,4-naphthoquinone derivative, has demonstrated potent antifungal activity. Specifically, 1,4-naphthoquinones have been reported to exhibit strong antifungal effects against various fungal species, including Candida albicans, Aspergillus niger, Aspergillus fumigates, and Cryptococcus neoformans. researchgate.net This suggests a promising role for this compound in combating fungal infections.

This compound has shown modulatory effects on inflammatory pathways. It is capable of inhibiting Cyclooxygenase 1 (COX-1) and Cyclooxygenase 2 (COX-2), enzymes crucial in the inflammatory cascade. phcogrev.comiijls.comdrugs.com Additionally, studies on RAW 264.7 macrophage cell lines have revealed a complex immunomodulatory profile for this compound. At concentrations of 12 and 25 µg/mL, without exhibiting cytotoxicity, this compound was observed to promote the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Concurrently, it also induced the production of interleukin-10 (IL-10). phcogrev.com This suggests a nuanced role, as NO, TNF-α, IL-1β, and IL-6 are pro-inflammatory mediators, while IL-10 is an anti-inflammatory cytokine.

Regarding the NLRP3 inflammasome, while direct evidence for this compound's specific impact on NLRP3 inflammasome activation is not explicitly detailed, extracts from Impatiens textori (another species within the Impatiens genus) have been shown to attenuate NLRP3 inflammasome activation, leading to decreased interleukin-1 beta secretion. drugs.comnih.gov This suggests that compounds within the Impatiens genus can modulate inflammasome pathways.

This compound demonstrates immunomodulatory effects. In RAW 264.7 macrophage cell lines, this compound has been shown to influence the production of key immune mediators. It promotes the generation of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) at concentrations of 12 and 25 µg/mL without causing cytotoxicity. phcogrev.com Furthermore, it induces the production of interleukin-10 (IL-10) in the same cell line. phcogrev.com These findings indicate that this compound can modulate the immune response by influencing the release of both pro-inflammatory and anti-inflammatory cytokines. The broader Impatiens genus has also been noted for its general immunomodulatory activity. iijls.comdrugs.com

Antimicrobial Activities (Bacteria, Fungi, Viruses)

In Vivo Preclinical Models (Animal Models)

Preclinical in vivo studies are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of chemical compounds in living organisms, often using animal models to mimic human disease states ijpsr.comindexcopernicus.com. While Impatiens balsamina extracts and other compounds isolated from the plant have demonstrated various pharmacological activities in animal models, specific in vivo efficacy and pharmacokinetic/pharmacodynamic data for this compound itself are not extensively reported in the current literature.

Efficacy Assessment in Disease Models (e.g., inflammatory models, infection models, cancer models)

Research on Impatiens balsamina extracts has shown a range of beneficial effects in animal models. For instance, the aqueous extract of Impatiens balsamina leaves exhibited analgesic and anti-inflammatory activities in animal models, with specific compounds like kaempferol (B1673270) and quercetin (B1663063) isolated from the plant enhancing the effects of conventional pain medications . In a study involving atopic dermatitis model NC mice, a 35% ethanol (B145695) extract from the petals of Impatiens balsamina was found to be effective in preventing and treating atopic dermatitis, with isolated compounds such as kaempferol 3-rutinoside and 2-hydroxy-1,4-naphthoquinone (lawsone) suppressing scratching behavior and dermatitis researchgate.net.

Regarding antimicrobial activity, extracts from Impatiens balsamina have demonstrated broad-spectrum activity against various bacterial and fungal strains in research settings. For example, 2-methoxy-1,4-naphthoquinone (B1202248), isolated from Impatiens balsamina, exhibited antimicrobial activity against multiple bacterial and fungal strains, including multi-drug resistant organisms .

In the context of cancer, a derivative named Balsaminone C, isolated from Impatiens balsamina, displayed cytotoxic effects against various cancer cell lines, including A549 and HeLa cells . Additionally, 2-methoxy-1,4-naphthoquinone was evaluated for its anticancer properties against gastric adenocarcinoma cell lines, showing promising results in reducing cell viability . While these studies highlight the therapeutic potential of compounds from Impatiens balsamina, direct in vivo efficacy data specifically for this compound in inflammatory, infection, or cancer models remains limited in the provided information. However, this compound's known inhibition of testosterone 5α-reductase suggests a potential role in conditions like benign prostatic hyperplasia and androgenetic alopecia .

Pharmacokinetic and Pharmacodynamic Studies in Model Organisms

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (PK) and its biochemical and physiological effects on the body (PD) phcogrev.comresearchgate.net. Despite the reported biological activities of this compound, detailed pharmacokinetic parameters, such as bioavailability and half-life, and comprehensive pharmacodynamic profiles in animal models are not widely available in the current search results . General guidelines for conducting PK studies in target animal species emphasize characterizing absorption, distribution, metabolism, and excretion to support efficacy and safety, often in conjunction with pharmacodynamic data to optimize dosage regimens researchgate.net. The absence of specific this compound PK/PD data highlights an area for future research to fully understand its systemic behavior and therapeutic potential in vivo .

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a chemical structure influence its biological activity samipubco.com. For this compound, SAR investigations have primarily focused on its synthetic analogues, particularly concerning their potential as cyclooxygenase-2 (COX-2) inhibitors.

Correlating Structural Motifs with Biological Potency

A series of dimeric 2-hydroxy-1,4-naphthoquinone analogues, designed as synthetic this compound analogues, were evaluated for their COX-2 inhibitory potency samipubco.comsamipubco.com. These compounds showed moderate to good inhibition of COX-2 in vitro samipubco.comsamipubco.com. The most potent analogue, referred to as Compound 10, demonstrated excellent binding affinity with a dissociation constant (KD) of 1.97 × 10⁻¹⁰ M for COX-2, indicating strong inhibitory activity samipubco.comsamipubco.com. This potency surpassed that of standard drugs like diclofenac and nimesulide in binding the enzyme samipubco.comsamipubco.com.

The design of these analogues involved subtle derivatizations of the 2-hydroxy-1,4-naphthoquinone scaffold, suggesting that specific structural motifs within this core are critical for their biological potency samipubco.comsamipubco.com. The ability of these analogues to inhibit COX-2, an enzyme involved in inflammation and cancer, highlights the importance of the naphthoquinone structure for anti-inflammatory potential samipubco.comsamipubco.comnih.gov.

Table 1: COX-2 Inhibitory Potency of Selected Synthetic this compound Analogues

CompoundTarget EnzymeDissociation Constant (KD)Comparison to Standards
Compound 10COX-21.97 × 10⁻¹⁰ MMore potent than diclofenac and nimesulide samipubco.comsamipubco.com
Compounds 1-9COX-21.25 × 10⁻⁶ M to 1.97 × 10⁻¹⁰ MVaried, moderate to good inhibition samipubco.comsamipubco.com

Computational Approaches to SAR Analysis (e.g., QSAR, Molecular Docking)

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are integral tools in modern SAR analysis, allowing for the prediction of biological activity and the elucidation of binding mechanisms samipubco.combiointerfaceresearch.com. For the synthetic this compound analogues, molecular docking studies were conducted to gain deeper insights into their mode of binding within the active site of COX-2 samipubco.comsamipubco.com.

These studies utilized Multiple Receptor Conformations (MRCs) to simulate probable protein movements, allowing for ensemble docking to analyze various interactions that contribute to ligand binding samipubco.comsamipubco.com. For the highly potent Compound 10, molecular docking revealed hydrophobic interactions with key residues such as Leu517, Leu345, and Val102, as well as π-π and π-cation interactions with Tyr341 and Arg106 . These detailed interaction analyses provide a structural basis for the observed inhibitory activity and guide further rational drug design efforts for this compound analogues samipubco.comsamipubco.com.

Table 2: Key Molecular Docking Interactions of Potent this compound Analogue (Compound 10) with COX-2

Interaction TypeInteracting Residues
HydrophobicLeu517, Leu345, Val102
π-π and π-cationTyr341, Arg106

Mechanistic Elucidation of Impatienol’s Biological Actions

Identification of Molecular Targets and Binding Sites (e.g., 5α-reductase active site, COX-2 active site)

Research has identified specific enzymes as molecular targets for the bisnaphthoquinone derivative, Impatienol. These investigations have highlighted its inhibitory effects on key enzymes involved in hormonal regulation and inflammation.

Testosterone (B1683101) 5α-reductase Inhibition: this compound has been identified as a significant inhibitor of testosterone 5α-reductase. This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT). Activity-guided fractionation of extracts from the aerial parts of Impatiens balsamina L. led to the isolation of this compound, which demonstrated notable inhibitory activity against this enzyme. While the compound had been synthesized previously, this was the first instance of its isolation from a natural source. The inhibition of 5α-reductase is a critical mechanism for preventing the development of certain androgen-dependent conditions.

Cyclooxygenase-2 (COX-2) Inhibition: Further studies have revealed that this compound and its related sodium salt, impatienolate, exhibit selective inhibitory activity against cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in mediating inflammation and pain. The inhibitory effect of impatienolate on COX-2 was found to be comparable to that of a known selective COX-2 inhibitor, NS-398. This selective inhibition suggests that this compound may act on the active site of the COX-2 enzyme, presenting a potential mechanism for anti-inflammatory effects.

The following table summarizes the identified molecular targets of this compound and its related compounds.

CompoundMolecular TargetBiological Action
This compound Testosterone 5α-reductaseInhibition
This compound Cyclooxygenase-2 (COX-2)Inhibition
Impatienolate Cyclooxygenase-2 (COX-2)Selective Inhibition

Cellular and Subcellular Localization Studies

Currently, there is a lack of published scientific literature specifically detailing the cellular uptake, distribution, or subcellular localization of this compound. Investigations into how this compound is transported into cells and where it accumulates within subcellular compartments have not been reported.

Mechanistic Pathways of Apoptosis Induction or Cell Cycle Arrest

Direct studies on isolated this compound's ability to induce apoptosis or cause cell cycle arrest are not available in the current scientific literature.

However, related research on a methanol (B129727) extract of Impatiens balsamina (MEIB), which contains a mixture of compounds including this compound, has provided some insights. This extract was shown to exert anti-cancer activity on HSC-2 human oral cancer cells. The study suggested that the mechanism of action involves the activation of AMP-activated protein kinase (AMPK), which in turn induces apoptosis through the regulation of t-Bid expression. It is important to note that these findings are based on a crude extract, and the specific contribution of this compound to this activity has not been elucidated.

There is no available research linking this compound to the mechanisms of cell cycle arrest.

Modulation of Key Biological Processes

There is no scientific evidence available from existing studies to indicate that this compound modulates key biological processes such as oxidative stress or autophagy. Research has yet to explore the effects of this specific compound on these cellular pathways.

Genomic and Proteomic Investigations of this compound Effects

To date, no genomic or proteomic studies have been published that investigate the effects of this compound on gene expression or protein profiles. The broader impact of this compound on the genome and proteome of cells or organisms remains an uninvestigated area of research. While transcriptomic and genomic studies have been conducted on the Impatiens genus, these have focused on phylogeny, chloroplast genomes, and responses to pathogens rather than the specific effects of this compound. nih.govmaxapress.comnih.govbiorxiv.orgmdpi.commdpi.comnih.govpeerj.com

Analytical Methodologies for Impatienol Quantification and Detection

Chromatographic Methods for Analysis in Complex Biological and Plant Matrices

Chromatographic techniques are fundamental for separating Impatienol from other co-existing compounds in complex biological and plant extracts, enabling its subsequent quantification and identification. Plant matrices, known for their diverse chemical compositions, often present challenges in chromatographic analysis, necessitating careful method development and validation shimadzu-webapp.eu.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry (LC-MS), is a primary method for the quantitative analysis of this compound and related naphthoquinones. HPLC-UV or LC-MS methods are particularly recommended for stability studies of this compound, allowing for the monitoring of degradation products under varying pH and temperature conditions .

For the quantitative determination of related naphthoquinones, including lawsone, lawsone methyl ether, and methylene-3,3'-bilawsone, in Impatiens balsamina leaf extracts, a validated HPLC method has been developed. This method employed a Supelco® C(18) column (5 µm, 4.6 × 150 mm) maintained at 25°C. A gradient elution system with 2% aqueous acetic acid and methanol (B129727) as the mobile phase (0-10 min, 25:75; 10-20 min, 32:68; 20-35 min, 55:45) at a flow rate of 1 mL/min was utilized, with UV detection at 280 nm researchgate.net.

Method validation, an essential aspect of analytical quality control, for such HPLC methods typically involves evaluating parameters such as linearity, accuracy, precision (repeatability and reproducibility), specificity, sensitivity, limit of detection (LOD), and limit of quantification (LOQ) scholarsresearchlibrary.comnpra.gov.mypharmaguideline.com. For the aforementioned naphthoquinones, the method demonstrated excellent recovery (96–101%), high linearity (r² ≥ 0.9995), and good specificity, repeatability, and reproducibility (RSD < 5%) researchgate.net. These validation criteria are critical for ensuring the reliability of quantitative HPLC methods for this compound in complex matrices.

Gas Chromatography (GC) : While direct quantitative GC methods specifically for this compound are not extensively detailed, Gas Chromatography-Mass Spectrometry (GC-MS) has been applied to analyze the chemical composition of extracts from Impatiens species, identifying various compounds in plant extracts and essential oils researchgate.netphcogres.comresearchgate.net. This suggests its utility for profiling volatile or semi-volatile constituents, which might include this compound or its derivatives if amenable to GC analysis.

Thin-Layer Chromatography (TLC) : TLC serves as a rapid and cost-effective qualitative and semi-quantitative tool for monitoring reaction progress, assessing purity, and initial screening of this compound and its analogues samipubco.comsamipubco.com. A high-performance thin-layer chromatography (HPTLC) method has been developed and validated for the quantification of related naphthoquinones from Impatiens balsamina leaves. This method utilized HPTLC plates with silica (B1680970) gel 60 F254 as the stationary phase and N-butyl acetate-chloroform-glacial acetic acid (6:4:0.1) as the mobile phase, with detection at 280 nm using a scanner. This HPTLC method was validated for linearity, accuracy, precision, and specificity, demonstrating its capability for quantitative analysis of naphthoquinones in plant extracts researchgate.netjst.go.jp.

Spectroscopic and Spectrometric Techniques for Purity and Identity Confirmation in Analytical Contexts

Spectroscopic and spectrometric techniques are indispensable for confirming the purity and molecular identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are essential for verifying the molecular identity and elucidating the structural features of this compound and its analogues . For instance, this compound analogues have shown characteristic signals in ¹H NMR (e.g., OCH₃, CH bridge, aromatic protons) and ¹³C NMR (e.g., carbonyl and aromatic carbons) when recorded in solvents like DMSO-d₆ at frequencies such as 400 MHz or 600 MHz, typically using Trimethylsilane (TMS) as an internal standard samipubco.comsamipubco.comnih.gov.

Table 1: Representative NMR Data for this compound Analogues (Selected Signals)

Compound (Analogue) Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
Compound 1 DMSO-d₆ 3.62 (OCH₃), 6.04 (CH), 7.74–7.98 (Ar) 181–183 (C=O), 113–156 (Ar) samipubco.com
Compound 3 DMSO-d₆ 3.65 (OCH₃), 5.94 (CH), 7.76–8.00 (Ar) 181.2, 183.6 (C=O), 113.0–156.1 (Ar) samipubco.comsamipubco.com
Compound 9 DMSO-d₆ 6.64 (CH), 7.00–7.96 (Ar) 183 (C=O), 111.9–161.0 (Ar) samipubco.comsamipubco.com

Mass Spectrometry (MS) : Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is crucial for confirming the molecular weight and formula of this compound and its derivatives . Molecular ion peaks, such as m/z 526 [M+H]⁺ for one this compound analogue (Compound 1), confirm the expected molecular weights samipubco.com. QSTAR Q-TOF instruments are used for mass spectra acquisition samipubco.comsamipubco.com. LC-MS/MS is also employed for identifying metabolites in plant extracts containing this compound researchgate.net.

Infrared (IR) Spectroscopy : IR spectroscopy provides characteristic absorption bands that confirm the presence of key functional groups in this compound. For this compound analogues, typical IR spectra (KBr discs) show bands in the range of 3300-3500 cm⁻¹ (O-H stretch) and 1590-1674 cm⁻¹ (C=O stretch, aromatic C=C stretch) samipubco.comsamipubco.comresearchgate.net. IR spectra are commonly recorded using instruments like the SHIMADZU FT-IR 8400-S spectrophotometer or Bruker Equinox 55 FTIR samipubco.comsamipubco.comnih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is often coupled with HPLC (HPLC-UV) for detection and quantification, typically at specific wavelengths like 280 nm for naphthoquinones researchgate.net. UV spectra can also be recorded independently using spectrophotometers like the UV/Visible Hitachi U-2800 for general characterization nih.gov.

Development of Immunoassays and Biosensors for this compound Detection

While direct immunoassays for this compound are not extensively reported in the provided literature, biosensor technology has been applied to study the interaction of this compound analogues with biological targets. Surface Plasmon Resonance (SPR) biosensors, for instance, have been used to measure the kinetic interaction between this compound analogues (ligands) and proteins like Cyclooxygenase-2 (COX-2) samipubco.comsamipubco.com. An automatic instrument like BIAcore 2000 is utilized for SPR studies. This technique offers accurate detection of analytes in the pico- and nano-molar range by monitoring changes in the resonance angle proportional to the bound mass on a sensor chip samipubco.comsamipubco.com. This application, while not a direct immunoassay for this compound itself, demonstrates the potential of biosensors for studying its molecular interactions and could potentially be adapted for detection if specific binding partners or antibodies were developed. The broader field of biosensor development aims to enable long-term, accurate detection of biological molecules in complex matrices, addressing challenges like biofouling harvard.edu.

Standardization and Quality Control in this compound Analysis

Standardization and quality control are paramount in analytical chemistry to ensure the reliability and comparability of this compound analysis. This involves adhering to established guidelines and validating analytical methods.

Method Validation : As highlighted in the HPLC section, validation parameters such as linearity, accuracy, precision, specificity, robustness, and ruggedness are critical for ensuring that an analytical method consistently yields accurate and reliable results scholarsresearchlibrary.comnpra.gov.mypharmaguideline.com. For naphthoquinones from Impatiens balsamina, validated methods have demonstrated high specificity, repeatability, and reproducibility researchgate.net.

System Suitability Tests : These tests are an integral part of chromatographic method development and are performed to ensure that the analytical system is functioning correctly and performing adequately before and during analysis scholarsresearchlibrary.comnpra.gov.my.

Reporting Standards : Following guidelines for spectral data reporting, such as IUPAC guidelines, and ensuring that peak assignments align with predicted chemical shifts, contributes to the standardization of analytical results for this compound .

Quality Control Samples : The use of quality control samples, including blank matrices and spiked samples, is essential for monitoring method performance, assessing matrix effects, and ensuring the accuracy of results in complex plant or biological matrices shimadzu-webapp.euchromatographyonline.com.

Emerging Research Directions and Future Perspectives on Impatienol

Development of Novel Impatienol-Based Biochemical Probes and Tools

The development of this compound-based biochemical probes and tools represents a significant frontier in chemical biology. Current analytical methodologies for quantifying Impatiens metabolites in biological fluids, such as chromatographic techniques coupled with mass spectrometry, lay the groundwork for this endeavor phcogrev.com. This compound's known inhibitory activities against enzymes like 5α-reductase and cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) position it as a promising scaffold for designing targeted probes phcogrev.com.

The strategic modification of this compound's structure can lead to the creation of molecular tools capable of selectively interacting with specific biological targets. For instance, research into "synthetic this compound analogues as potential cyclooxygenase-2 inhibitors" demonstrates the feasibility of altering the compound to enhance or modify its inhibitory profile, a critical step in probe development researchgate.net. Such probes could be instrumental in elucidating complex cellular pathways, identifying novel drug targets, and understanding the precise mechanisms of action of this compound and its derivatives within biological systems.

Integration of this compound Research into Systems Biology Approaches

Integrating this compound research into systems biology approaches is crucial for a holistic understanding of its effects within living organisms. Systems biology aims to comprehend the intricate interplay of components within biological systems, moving beyond reductionist views to understand the "big picture" nih.gov. Impatiens species, from which this compound is derived, are known to contain a diverse array of compounds exhibiting various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties phcogrev.comresearchgate.netslideshare.netresearchgate.net.

Green Chemistry Principles in this compound Synthesis and Extraction

The application of green chemistry principles to the synthesis and extraction of this compound is vital for promoting environmental sustainability and efficiency in its production. Green chemistry emphasizes waste prevention, the use of safer solvents and reagents, reduction of energy consumption, and the use of catalysts to enhance atom economy mit.edunih.gov.

While direct studies on the "green synthesis" of this compound are limited in the provided context, the broader field of natural product synthesis and extraction is increasingly adopting these principles. For example, the use of Impatiens leaf extracts in the green synthesis of nanoparticles highlights the plant's inherent compatibility with environmentally benign processes nih.gov. For this compound, this could involve:

Sustainable Extraction : Developing extraction methods that minimize the use of hazardous solvents and reduce energy input, potentially utilizing supercritical fluids or enzyme-assisted extraction mit.eduadelaide.edu.au.

Eco-friendly Synthesis : Designing synthetic routes for this compound and its analogues that prevent waste generation, maximize atom economy, and employ less toxic reagents and catalysts mit.edunih.gov. The development of new enzyme-based "factories" for extracting high-value molecules from plant waste offers a promising avenue for this compound production adelaide.edu.au.

Adopting these principles would not only reduce the environmental footprint of this compound production but also contribute to more cost-effective and scalable manufacturing processes.

Challenges and Opportunities in this compound Research

Research into this compound faces several challenges, yet these also present significant opportunities for scientific advancement.

Elucidation of Underexplored Biological Activities

A primary challenge lies in the comprehensive elucidation of this compound's full spectrum of biological activities. While its inhibitory effects on 5α-reductase and COX enzymes are recognized, many potential activities remain underexplored phcogrev.com. The mechanisms of action for many bioactive compounds within Impatiens species are still not fully understood, representing a significant research opportunity phcogrev.com. Many Impatiens species themselves are "poorly studied," underscoring the need for more in-depth investigations to validate traditional uses, confirm safety, and isolate key bioactive compounds like this compound phcogrev.com. Future research should focus on systematic screening and advanced omics technologies to uncover novel pharmacological properties and their underlying molecular pathways.

Optimization of Synthetic Routes for Scalability

Optimizing synthetic routes for this compound to achieve scalability is another critical challenge. As a complex natural product, its synthesis can be intricate and costly, limiting its availability for extensive research and potential commercial applications. The existence of "synthetic this compound analogues" suggests ongoing efforts in this area researchgate.net. However, to move beyond laboratory-scale production, significant advancements are required in developing efficient, high-yielding, and environmentally friendly synthetic methodologies. This includes exploring novel catalytic reactions, streamlining purification processes, and applying principles of process intensification to ensure cost-effective and sustainable large-scale production. The need for "standardization of the production of bioactive extracts" from Impatiens plants also highlights the challenges in consistent supply and quality control, which synthetic routes could help address phcogrev.com.

Interdisciplinary Collaborations for Holistic Understanding

Achieving a holistic understanding of this compound necessitates enhanced interdisciplinary collaborations. Research on the broader Impatiens genus already emphasizes the importance of "interdisciplinary collaboration" to explore biological characteristics and ecological roles mdpi.com. The complexity of natural products and their interactions within biological systems demands expertise from diverse fields, including organic chemistry, biochemistry, pharmacology, computational biology, and systems biology nih.govpitt.eduimperial.ac.uk. Overcoming the historical "lack of interdisciplinary collaboration" in scientific research is crucial umn.edu. Collaborative efforts can facilitate the integration of diverse data sets, from molecular interactions to physiological effects, leading to a more comprehensive understanding of this compound's potential. This includes combining ecological modeling with toxicology assays, GIS mapping, and computational chemistry to assess environmental impact and broader biological implications .

Q & A

Q. What are the key structural features of Impatienol that influence its reactivity and biological activity?

this compound is a dianion derived from the deprotonation of enol groups in its parent compound. Its reactivity is influenced by conjugated enolate systems and hydroxyl groups, which facilitate interactions with biological targets like enzymes or receptors. Structural characterization via NMR and mass spectrometry is critical to confirm tautomeric forms and electronic configurations .

Q. What spectroscopic methods are recommended for characterizing this compound’s purity and stability?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for verifying molecular identity. Stability studies should employ HPLC-UV or LC-MS under varying pH and temperature conditions to monitor degradation products. Follow IUPAC guidelines for spectral data reporting, ensuring peak assignments align with predicted chemical shifts .

Q. How can researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

Begin with in vitro assays such as enzyme inhibition (e.g., IC₅₀ determination) or cell viability tests (e.g., MTT assay). Use positive and negative controls to validate results. Ensure dose-response curves cover a log range (e.g., 1 nM–100 µM) and adhere to NIH guidelines for preclinical reporting .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported bioactivity across experimental models?

Contradictions may arise from differences in cell lines, assay conditions, or solvent systems. Conduct a meta-analysis of existing data to identify confounding variables. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional assays) and replicate studies in multiple models. Apply triangulation methods to reconcile discrepancies .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and apply ANOVA for multi-group comparisons. Ensure numerical precision aligns with instrument resolution (e.g., avoid reporting IC₅₀ values beyond three significant figures unless justified by high-throughput systems) .

Q. What strategies ensure reproducibility in this compound synthesis across laboratories?

Document reaction conditions meticulously (e.g., solvent purity, temperature gradients). Share raw spectral data and chromatograms via supplementary files. Use collaborative platforms like PubChem to validate synthetic protocols. Adhere to journal-specific formatting for experimental sections, including reagent sources and equipment specifications .

How can the PICO framework be adapted to formulate research questions on this compound’s mechanism of action?

Population: Target enzymes/cell types; Intervention: this compound exposure; Comparison: Baseline activity or known inhibitors; Outcome: Changes in catalytic activity or gene expression. For example: “Does this compound (Intervention) inhibit COX-2 (Population) more effectively than aspirin (Comparison) in reducing prostaglandin synthesis (Outcome)?” .

Q. What ethical considerations apply to in vivo studies involving this compound?

Follow ARRIVE guidelines for animal studies, including sample size justification and humane endpoints. Obtain institutional ethics approval for protocols, and ensure transparency in adverse event reporting. For human cell lines, verify informed consent and compliance with HIPAA or GDPR standards .

Q. How can interdisciplinary approaches enhance studies on this compound’s environmental impact?

Combine ecological modeling (e.g., biodegradation rates) with toxicology assays (e.g., Daphnia magna LC₅₀). Use GIS mapping to track environmental persistence and collaborate with computational chemists to predict metabolite toxicity. Tailor background sections to address both chemical and ecological audiences .

Q. What are best practices for documenting experimental protocols in this compound research?

Use electronic lab notebooks (ELNs) with version control. Include step-by-step workflows, instrument calibration logs, and raw data storage paths. For publication, structure methods sections chronologically and cross-reference supplementary materials (e.g., “Synthetic steps are detailed in Table S1”) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.